GHRP-2 TFA
Description
Contextualization within Growth Hormone Secretagogue (GHS) Research
Growth hormone secretagogues are a class of compounds that stimulate the pituitary gland to release growth hormone. GHRP-2 is a prominent member of this family, which also includes other synthetic peptides like GHRP-6 and ipamorelin. corepeptides.com These synthetic peptides are distinct from the endogenous Growth Hormone-Releasing Hormone (GHRH) in their structure and mechanism of action. corepeptides.com While GHRH acts on the GHRH receptor, GHRPs function by activating the growth hormone secretagogue receptor (GHS-R), which is now known as the ghrelin receptor. corepeptides.comsarasotamagazine.com This dual-pathway regulation of growth hormone secretion, involving both GHRH and the ghrelin/GHS-R axis, is a critical area of endocrine research.
GHRP-2 is considered a second-generation GHRP, noted for its high efficacy in stimulating GH release. corepeptides.comparticlepeptides.com Its mechanism involves a two-fold action: directly stimulating the pituitary to release growth hormone and potentially inhibiting somatostatin, a hormone that suppresses growth hormone secretion. corepeptides.com Research suggests that GHRP-2 can induce a significant, dose-dependent increase in growth hormone levels. karger.com
Historical Trajectories of GHRP-2 Discovery and Early Mechanistic Inquiries
The development of GHRPs dates back to the early 1980s, stemming from the work of Bowers and his colleagues who synthesized these small peptides by modifying the structure of met-enkephalin. cambridge.org This pioneering research led to the creation of a family of synthetic peptides with potent GH-releasing activity. nih.gov GHRP-2, also known as Pralmorelin or KP-102, emerged as a more potent successor to earlier compounds like GHRP-6. corepeptides.comresearchgate.net It was among the first GHRPs to be introduced into clinical experiments. corepeptides.com
Early mechanistic studies in the 1990s sought to elucidate how GHRP-2 exerted its effects. Research published in 1997 in the Journal of Endocrinology and Metabolism was instrumental in demonstrating the potential of these peptides in addressing hormone deficiencies. particlepeptides.com These early inquiries established that GHRP-2 acts on the hypothalamus and the pituitary gland to release growth hormone. particlepeptides.com The mechanism was found to involve an increase in intracellular calcium ion influx, leading to the release of growth hormone. particlepeptides.com Furthermore, it was discovered that the actions of GHRP-2 are synergistic with GHRH, meaning that their combined effect on growth hormone release is greater than the sum of their individual effects. karger.com
Contemporary Significance of GHRP-2 TFA in Peptide Endocrine Research and Ghrelin Mimicry
In contemporary endocrine research, this compound serves as a critical tool for investigating the nuances of hormonal regulation and metabolic processes. observervoice.comnih.gov Its ability to robustly stimulate GH secretion makes it valuable for studying growth hormone dynamics and its downstream effects, such as the production of Insulin-like Growth Factor-1 (IGF-1). biotechpeptides.com The peptide is also utilized in research models to explore conditions related to growth hormone deficiency. corepeptides.combiotechpeptides.com
A significant area of current research revolves around GHRP-2's role as a synthetic agonist of the ghrelin receptor. nih.govnih.gov Ghrelin, often termed the "hunger hormone," has a dual role in stimulating both appetite and GH secretion. nih.gov Because GHRP-2 mimics the action of ghrelin at the GHS-R1a receptor, it provides a stable and specific tool to dissect the physiological effects of ghrelin signaling. nih.govhumapeptide.com This has profound implications for studying energy homeostasis, appetite regulation, and metabolic disorders. observervoice.comhomeopathy360.com
Research has demonstrated that, like ghrelin, GHRP-2 can increase food intake. nih.govnih.gov This ghrelin-mimetic property allows researchers to investigate the pathways through which ghrelin influences eating behavior. nih.gov
Detailed Research Findings
Research on GHRP-2 and Growth Hormone Release
Numerous studies have quantified the potent effect of GHRP-2 on growth hormone secretion. Early research indicated that GHRP-2 could increase growth hormone release from pituitary cells by as much as 181 times above baseline levels. biotechpeptides.com Another study reported a nearly six-fold higher peak increase in growth hormone synthesis in response to GHRP-2 compared to a placebo. biotechpeptides.com This potent activity is a consistent finding across various research models.
GHRP-2 as a Ghrelin Mimetic: Impact on Food Intake
The ability of GHRP-2 to mimic ghrelin extends to its effects on appetite. A key study in healthy men demonstrated that a subcutaneous infusion of GHRP-2 led to a significant increase in food consumption during a buffet-style meal compared to a saline infusion. nih.gov
| Parameter | Saline Infusion | GHRP-2 Infusion | Percentage Increase with GHRP-2 |
|---|---|---|---|
| Total Food Intake | - | - | 35.9 ± 10.9% |
| Energy Intake (kJ/kg) | 101.3 ± 10.5 | 136.0 ± 13.0 | ~34.3% |
This study highlighted that GHRP-2 is a valuable tool for investigating the effects of ghrelin on eating behavior in humans. nih.gov The macronutrient composition of the consumed food did not differ significantly between the GHRP-2 and saline groups, suggesting a general increase in appetite rather than a preference for specific nutrients. nih.gov
Properties
Molecular Formula |
C47H56F3N9O8 |
|---|---|
Molecular Weight |
932.02 |
IUPAC Name |
D-alanyl-3-(2-naphthalenyl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide, 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C45H55N9O6.C2HF3O2/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46;3-2(4,5)1(6)7/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60);(H,6,7)/t27-,28+,36+,37-,38-,39+;/m1./s1 |
InChI Key |
SJZQAIGZTGCVNW-DTAFKERUSA-N |
SMILES |
C[C@@H](N)C(N[C@H](CC1=CC=C(C=CC=C2)C2=C1)C(N[C@@H](C)C(N[C@@H](CC3=CNC4=C3C=CC=C4)C(N[C@H](CC5=CC=CC=C5)C(N[C@@H](CCCCN)C(N)=O)=O)=O)=O)=O)=O.FC(F)(C(O)=O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D-Ala-3-(2-naphthalenyl)-D-Ala-L-Ala-L-Trp-D-Phe-L-lysinamide TFA, GHRP-2 TFA, Growth Hormone-Releasing Peptide 2 TFA, KP-102 TFA, Pralmorelin TFA |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Ghrp 2 Tfa
Neuroendocrine Regulation of Growth Hormone Secretion
GHRP-2's ability to stimulate GH release is mediated through complex neuroendocrine pathways. Its actions are not solely confined to a single site but involve a coordinated interplay between the hypothalamus and the anterior pituitary gland nanoxbio.comanimbiosci.orgbioscientifica.compaulogentil.com. The GHSR, to which GHRP-2 binds, is expressed in both these critical regions, suggesting a dual site of action physiology.org. This central neuroendocrine regulation allows GHRP-2 to act as a "booster" for GH release, potentially by stimulating the effects of endogenous growth hormone-releasing hormone (GHRH) and/or by directly stimulating pituitary GH release paulogentil.comnih.gov.
Direct Somatotroph Stimulation within the Anterior Pituitary
GHRP-2 directly stimulates somatotroph cells located within the anterior pituitary gland, leading to an increase in GH secretion nanoxbio.comontosight.aianimbiosci.orgbioscientifica.compaulogentil.comumontreal.ca. This direct action has been observed in both in vivo and in vitro studies animbiosci.orgbioscientifica.com. The mechanism involves the binding of GHRP-2 to the ghrelin receptor (GHSR) on pituitary cells, which triggers an increase in intracellular calcium levels nanoxbio.comontosight.ai. This rise in intracellular calcium, along with the activation of various intracellular signaling pathways, including protein kinase C (PKC) and cyclic adenosine (B11128) monophosphate (cAMP) pathways, ultimately culminates in the exocytosis of GH from the somatotrophs psu.edu. Research has shown that GHRP-2 can significantly increase plasma GH concentrations, with peak levels typically observed within 15 to 35 minutes following administration nanoxbio.comanimbiosci.orgpaulogentil.com.
Synergistic Interactions with Endogenous Growth Hormone-Releasing Hormone (GHRH)
GHRP-2 exhibits a notable synergistic interaction with endogenous Growth Hormone-Releasing Hormone (GHRH) in stimulating GH release nanoxbio.comanimbiosci.orgpaulogentil.comnih.govoup.comkarger.comnih.govendocrinolrespract.orgoup.com. While GHRP-2 and GHRH act through distinct receptors, their combined administration leads to a greater-than-additive effect on GH secretion in vivo nanoxbio.comanimbiosci.orgpaulogentil.comnih.govoup.comkarger.comnih.govendocrinolrespract.orgoup.com. This synergy is believed to stem from complementary and convergent actions of the two secretagogues karger.com. GHRP-2 can evoke the release of GHRH from the hypothalamic arcuate nucleus and enhance the pituitary's responsiveness to GHRH oup.comkarger.comnih.govoup.com.
For instance, studies have demonstrated that when GHRP-2 is administered alongside GHRH, the resulting GH response is significantly amplified compared to the sum of their individual effects paulogentil.comnih.govnih.govoup.com. This synergistic effect is not fully explained by direct pituitary action alone, as in vitro studies often show additive rather than synergistic responses when both peptides are applied directly to pituitary cells endocrinolrespract.orgoup.com. This suggests that the in vivo synergy likely involves GHRP-2's influence on hypothalamic GHRH release and its ability to counteract somatostatin's inhibitory tone, thereby creating a more permissive environment for GHRH's action karger.comnih.govendocrinolrespract.org.
The following table summarizes research findings on the synergistic effects of GHRP-2 and GHRH on GH release:
| Stimulus Combination | Observed GH Response (Relative to Baseline) | Notes | References |
| GHRP-2 Alone | Significant increase | Potent GH secretagogue. | nanoxbio.comanimbiosci.orgpaulogentil.com |
| GHRH Alone | Significant increase | Essential for somatotroph proliferation. | animbiosci.orgpaulogentil.com |
| GHRP-2 + GHRH | Supra-additive increase | Synergistic action observed in vivo. | paulogentil.comnih.govkarger.comnih.govendocrinolrespract.orgoup.com |
Preclinical Investigations of Ghrp 2 Pharmacological Effects in Animal Models
Growth Hormone Secretion Dynamics in Diverse Animal Species
GHRP-2 has been shown to induce GH secretion across a range of animal species, demonstrating a complex interplay with the somatotropic axis.
Studies in rodent models have consistently shown that GHRP-2 stimulates GH release in a dose-dependent manner elsevier.esoup.comnih.govoup.com. For instance, in C57BL wild-type mice, an intraperitoneal (i.p.) administration of 10 µg of GHRP-2 led to a 24-fold increase in GH levels over baseline, significantly higher than the approximately two-fold increase observed with a 1 µg dose nih.gov.
In "little mice" (lit/lit), an established animal model for growth hormone deficiency (GHD) due to a lack of growth hormone-releasing hormone (GHRH) receptors, 10 µg of GHRP-2 administered i.p. resulted in a significant GH release of 9.3 ± 1.5 ng/ml, compared to 1.04 ± 1.15 ng/ml in saline-injected controls (p<0.001) elsevier.esnih.gov. While this demonstrates a GHRH-independent effect, the GH response in lit/lit mice was significantly lower than in heterozygous (lit/+) littermates (34.5 ± 9.7 ng/ml) or wild-type (+/+) mice (163 ± 46 ng/ml), indicating that the full GH-releasing efficacy of GHRP-2 in vivo may be partially dependent on GHRH elsevier.esnih.gov.
Table 1: GH Response to 10 µg GHRP-2 in Mouse Models
| Mouse Genotype | Mean Peak GH Response (ng/ml) | Increase over Baseline (Fold) | Statistical Significance (vs. Saline) |
| Wild-type (+/+) | 163 ± 46 nih.gov | 24 nih.gov | Not specified directly, but significantly higher than others nih.gov |
| Heterozygous (lit/+) | 34.5 ± 9.7 nih.gov | Not specified | p<0.01 (vs. lit/lit) nih.gov |
| GHD (lit/lit) | 9.3 ± 1.5 nih.gov | Not specified | p<0.001 nih.gov |
| Saline control (lit/lit) | 1.04 ± 1.15 nih.gov | Not applicable | Baseline nih.gov |
GHRP-2 has been shown to stimulate GH secretion in larger mammalian species, including calves, sheep, and pigs researchgate.net. In cross-bred castrated male swine, a single intravenous (i.v.) injection of GHRP-2 at doses ranging from 2 to 100 µg/kg body weight stimulated GH release in a dose-dependent manner researchgate.net. Peak GH concentrations and the area under the response curves (AUCs) for 180 minutes post-injection were significantly higher compared to saline controls researchgate.net. The GH levels typically returned to baseline within 120 minutes following a single injection researchgate.net.
GHRP-2 induces a rapid, pulsatile increase in GH secretion swolverine.comswolverine.com. This pulsatile rhythm is considered superior to the flat, non-pulsatile GH levels that can result from exogenous GH administration swolverine.com. Extended administration, such as continuous intravenous infusion of GHRP-2, has been shown to augment and maintain a physiological pattern of higher amplitude, more entropic, and nycthemerally rhythmic GH secretion for at least 90 days karger.com. However, repeated i.v. injections of GHRP-2 (30 µg/kg BW) at 2-hour intervals in swine showed a decrease in GH response after each subsequent injection, indicating a partial attenuation of the response over time researchgate.net.
Table 2: GH Response to GHRP-2 in Swine (Single IV Injection)
| GHRP-2 Dose (µg/kg BW) | Peak GH Concentration (relative to baseline) | GH AUC (relative to saline) | Time to Baseline (minutes) |
| 2 | Higher (P < 0.05) researchgate.net | Higher (P < 0.05) researchgate.net | ~120 researchgate.net |
| 10 | Higher (P < 0.05) researchgate.net | Higher (P < 0.05) researchgate.net | ~120 researchgate.net |
| 30 | Higher (P < 0.05) researchgate.net | Higher (P < 0.05) researchgate.net | ~120 researchgate.net |
| 100 | Higher (P < 0.05) researchgate.net | Higher (P < 0.05) researchgate.net | ~120 researchgate.net |
| Saline | Baseline researchgate.net | Baseline researchgate.net | N/A |
Preclinical studies suggest that the efficacy of GHRP-2 in stimulating GH release can be modulated by age. In investigations involving guinea pigs and rabbits, a statistically significant increase in circulating GH levels following peptide introduction was observed in younger models compared to matured models, suggesting potential age-dependent variability in the peptide's efficacy corepeptides.com. Furthermore, GHRP-2 has been noted to induce GH gene expression after extended administration specifically in immature animals, but not in adult ones, and it stimulates maximal GH secretion during puberty karger.com.
Metabolic and Physiologic Impact in Preclinical Models
Beyond its direct effects on GH secretion, GHRP-2 has demonstrated significant metabolic and physiological impacts in preclinical animal models, particularly concerning appetite regulation and body composition.
GHRP-2 has been consistently shown to stimulate appetite and increase food intake in various rodent models humapeptide.comoup.comresearchgate.netnih.govphysiology.org. Daily subcutaneous injections of GHRP-2 in mice resulted in a dose-dependent increase in both body weight and food intake oup.comnih.gov. This orexigenic effect is believed to be mediated via the ghrelin receptor, and its impact on appetite appears to be independent of GH secretion nih.govphysiology.org. GHRP-2 has also been reported to reverse anorexia in colon cancer cell-bearing mice undergoing chemotherapy researchgate.net. In control rats, GHRP-2 administration led to an increase in food intake physiology.org.
Preclinical investigations have revealed that GHRP-2 can influence adiposity and body composition. In mice, 18 days of GHRP-2 treatment led to an increase in fat mass and bone mass, but no significant change in lean mass oup.comnih.gov. This effect was observed in both wild-type and NPY-deficient mice, suggesting that the fat gain is independent of neuropeptide Y (NPY) and possibly mediated by agouti-related protein (AGRP) oup.com. The increase in body weight in these studies was primarily attributed to the accumulation of fat mass oup.com. Furthermore, an increased respiratory quotient was noted in GHRP-2-treated mice, indicating a preservation of fat oup.comnih.gov.
In GHRH knockout mice, chronic GHRP-2 treatment failed to reverse the severe GHD and instead led to an increase in total body weight, exacerbating the body composition alterations typical of GH-deficient animals physiology.org. This indicates an adipogenic effect of GHRP-2 even in the absence of GHRH elsevier.esphysiology.org. While some studies generally associate GHRP-2 with promoting lean body mass and reducing adiposity nanoxbio.com, specific findings in rodents consistently point towards an increase in fat mass elsevier.esoup.comnih.govphysiology.org. Research in yaks, however, suggests that GHRP-2 can enhance muscle structure by increasing protein deposition and decreasing protein degradation, thereby encouraging the development of lean body mass even under adverse conditions humapeptide.com.
Table 3: Body Composition Changes in Mice after GHRP-2 Treatment
| Parameter | Wild-type Mice (18 days GHRP-2) | NPY-deficient Mice (18 days GHRP-2) | GHRH-KO Mice (Chronic GHRP-2) |
| Fat Mass | Increased oup.comnih.gov | Increased oup.comnih.gov | Increased elsevier.esphysiology.org |
| Lean Mass | No significant change oup.comnih.gov | No significant change oup.comnih.gov | Not significantly increased physiology.org |
| Bone Mass | Increased oup.comnih.gov | Increased oup.comnih.gov | Not specified |
| Body Weight | Increased oup.comnih.gov | Increased oup.comnih.gov | Increased elsevier.esphysiology.org |
| Respiratory Quotient | Increased oup.comnih.gov | Increased oup.comnih.gov | Not specified |
Peptide Synthesis Strategies and Analog Design in Ghrp 2 Research
Solid-Phase Peptide Synthesis (SPPS) Methodologies for GHRP-2 TFA
Solid-Phase Peptide Synthesis (SPPS) stands as the established gold standard for the production of peptides like GHRP-2, offering precise control over the peptide sequence and enabling efficient, scalable synthesis. This methodology is widely adopted in both academic research and pharmaceutical manufacturing due to its streamlined purification process, where the growing peptide chain remains anchored to a solid support, facilitating the removal of impurities. Fmoc (9-fluorenylmethoxycarbonyl)-based SPPS is a commonly employed approach for GHRP-2 synthesis, favored for its compatibility with acid-labile protecting groups and high yield efficiency. For peptides with a C-terminal amide, such as GHRP-2, Rink amide resin is a suitable choice for the solid support. The use of automated peptide synthesizers further enhances reproducibility and scalability, which are critical for both research and industrial production.
Optimizations of Coupling and Deprotection Protocols
The efficiency of peptide chain elongation in SPPS hinges on the successful completion of each coupling and deprotection step. Amino acids are sequentially added to the resin-bound peptide chain using activating agents such as N,N'-diisopropylcarbodiimide (DIC) in combination with Oxyma Pure, or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole). Double couplings may be employed, particularly for sterically hindered amino acid residues like D-βNal, to ensure complete incorporation.
Deprotection, specifically the removal of the N-terminal Fmoc protecting group, is typically achieved using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). A two-stage protocol, such as 2 minutes followed by 20 minutes, is often utilized to ensure thorough removal of the protecting group, thereby exposing the amine for the subsequent coupling reaction.
Monitoring the progress of these reactions is crucial for optimization. Fmoc deprotection can be quantitatively assessed by measuring the release of the fluorene (B118485) adduct using UV/Vis spectroscopy. The completeness of coupling reactions can also be monitored by assessing the homogeneity of the resin beads' coloration, for example, through chromogenic assays.
Optimizing reaction conditions, including temperature, significantly impacts synthesis efficiency and purity. Elevated temperatures can accelerate both coupling and deprotection reactions, leading to improved crude purity and a reduction in deletion sequences. This allows for shorter reaction times or the use of single couplings instead of double couplings without compromising the final product quality. Microwave irradiation is a notable advancement in SPPS, enhancing reaction rates and enabling "Ultra-Efficient SPPS" (UE-SPPS), which can eliminate traditional wash steps and reduce waste by up to 95% while maintaining high yield and purity. Additionally, capping unreacted amino groups after each coupling step is a common strategy to prevent the formation of deletion sequences and simplify downstream purification.
A typical coupling efficiency profile for key amino acids in GHRP-2 synthesis might be observed as follows:
| Amino Acid | Activator System | Coupling Time (hr) | Yield (%) |
| D-Ala | DIC/Oxyma Pure | 1.5 | 99.2 |
| D-βNal | HBTU/HOAt | 2.0 | 95.8 |
| Trp | DIC/Oxyma Pure | 1.0 | 98.5 |
| Data adapted from general SPPS methodologies for GHRP-2 synthesis. |
Considerations for TFA Salt Formation and Removal in Peptide Purification
Trifluoroacetic acid (TFA) plays a critical role in the final stages of SPPS, serving as the primary reagent for cleaving the synthesized peptide from the solid resin and simultaneously removing side-chain protecting groups. During this process, highly reactive carbocations are generated, necessitating the inclusion of scavengers, such as triisopropylsilane (B1312306) (TIS), in the cleavage cocktail to trap these intermediates and mitigate undesired side reactions, like alkylation byproducts.
The reaction time and temperature during cleavage are crucial parameters that influence byproduct formation, such as aspartimide formation at acid-sensitive residues. Adhering to optimized cleavage durations, typically around 2 hours at 25°C, is important to minimize these undesirable reactions.
Peptides synthesized via SPPS are commonly isolated and supplied as TFA salts. While TFA is essential for cleavage and acts as an ion-pairing agent during purification, residual TFA can impact the peptide's properties. It can bind to free amino termini and the side chains of positively charged amino acids, potentially altering the peptide's secondary structure, mass, and solubility, and may interfere with subsequent biological assays.
Purification of crude this compound typically involves reversed-phase high-performance liquid chromatography (RP-HPLC). This method commonly utilizes C18 columns with gradients of acetonitrile (B52724) in water, both containing 0.1% TFA, to separate the target peptide from impurities based on hydrophobicity.
For applications where residual TFA is problematic, its removal or exchange with other counterions (e.g., acetate (B1210297) or chloride) is necessary. One common method involves precipitation of the peptide-TFA solution in cold methyl tert-butyl ether (MTBE), followed by centrifugation and repeated washing. This process helps remove residual scavengers, organic solvents, and lower molecular weight impurities, leading to a high stoichiometry of the TFA salt. For more complete removal or salt exchange, the peptide can be dissolved in an acidic solution (e.g., 100 mM HCl), frozen, and then lyophilized repeatedly. This iterative process facilitates the exchange of TFA counterions with chloride ions. While effective, these salt exchange procedures can be more expensive due to potential peptide loss during the conversion.
The impact of different cleavage cocktail compositions on peptide purity has been investigated:
| Cocktail Composition (TFA:H2O:TIS) | Time (hr) | Purity (%) | Major Byproducts |
| 95:2.5:2.5 | 2.0 | 92.3 | Deamidation (<2%) |
| 90:5:5 | 2.0 | 88.7 | Aspartimide (5%) |
| 95:2.5:2.5 (with 1% EDT) | 2.0 | 94.1 | None detected |
| Data adapted from general SPPS cleavage protocols. |
Scalability Considerations for Research and Preclinical Development
The scalability of SPPS methodologies is a crucial aspect for translating research findings into preclinical and, eventually, clinical applications. SPPS is inherently designed to be scalable, making it suitable for producing peptides ranging from milligram quantities for initial research to kilogram quantities for preclinical and pharmaceutical manufacturing.
Advanced purification technologies, such as Multicolumn Countercurrent Solvent Gradient Purification (MCSGP), represent significant advancements in large-scale peptide manufacturing. MCSGP offers advantages over traditional single-column batch purification by reducing solvent consumption and improving throughput, which is essential for economic viability in large-scale production. Furthermore, innovations like Ultra-Efficient SPPS (UE-SPPS) contribute to scalability by drastically reducing waste generation (up to 95%) without compromising synthesis yield or purity, making the process more environmentally friendly and cost-effective for large-scale operations.
Rational Design and Characterization of GHRP-2 Analogues
Rational design of peptide analogues involves a systematic approach to modify the parent peptide's structure to enhance specific desired properties, such as bioactivity, stability, or pharmacokinetic profile. GHRP-2 itself is a synthetic analogue, derived from met-enkephalin, and is considered a "super-analog" of GHRP-6 due to its enhanced activity. sigmaaldrich.comsuperiorpeptide.com
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific modifications to the peptide sequence influence its biological activity and receptor binding. For GHRP-6 (His-DTrp-Ala-Trp-DPhe-Lys-NH2), research has shown that its growth hormone-releasing activity is primarily attributed to the charged side chain of the N-terminal histidine and the central aromatic residues. The C-terminal lysine (B10760008) residue, while not strictly essential for in vitro activity, significantly contributes to its in vivo potency.
In the case of GHRP-2, its enhanced activity compared to GHRP-6 is linked to the replacement of DTrp2 with D-2-(2-naphthyl)alanine (D2Nal) and the delivery of the N-terminal charge by D-alanine. The precise arrangement of the three aromatic side chains (D-2Nal, Trp, and D-Phe) within the GHRP-2 structure is considered crucial for its GH-releasing activity.
The design of analogues also considers the impact of specific amino acid deletions or substitutions. For instance, in (Des-Ala3)-GHRP-2, the absence of alanine (B10760859) at position 3 necessitates precise sequence control during synthesis. This analogue also functions as a ghrelin receptor (GHS-R1a) agonist, similar to GHRP-2. SAR studies aim to elucidate the molecular determinants of GHSR activity, often by examining how structural modifications affect binding affinity to the GHSR1a receptor. Understanding the role of specific residues and their spatial orientation is key to designing more potent or selective analogues.
PEGylation Strategies for Modulating Pharmacokinetic Profiles
A significant limitation of many therapeutic peptides, including GHRP-2, is their short biological half-life in vivo. GHRP-2 exhibits a rapid clearance, with peak growth hormone (GH) concentrations occurring approximately 15 minutes after administration, and a reported terminal elimination half-life of around 30 minutes (0.52 hours). This necessitates frequent administration to maintain therapeutic levels.
PEGylation, the covalent conjugation of polyethylene (B3416737) glycol (PEG) to a peptide, is a widely adopted strategy to overcome this challenge and modulate the pharmacokinetic (PK) profiles of therapeutic peptides and proteins. The attachment of PEG chains confers several beneficial properties:
Increased aqueous solubility: PEG is highly hydrophilic, improving the solubility of the conjugated peptide.
Enhanced stability: PEG can protect the peptide from proteolytic degradation by circulating enzymes, extending its stability in the body.
Extended half-life: By increasing the hydrodynamic volume and reducing renal clearance, PEGylation significantly prolongs the plasma circulation time and biological half-life of the peptide.
Reduced immunogenicity: PEG can shield the peptide from the immune system, thereby reducing its immunogenicity.
The synthesis of mono-PEGylated GHRP-2 has been successfully achieved using reagents such as mPEG-NHS ester. Research indicates that anhydrous aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are superior reaction media for this PEGylation, primarily due to the higher stability of the mPEG-NHS ester in these conditions compared to traditional buffer solutions.
A comparison of the pharmacokinetic characteristics of GHRP-2 and its mono-PEGylated form highlights the benefits of PEGylation:
| Compound | Peak GH Concentration Time (after administration) | Terminal Elimination Half-Life (in rats) | Stability/Activity Profile |
| GHRP-2 | ~15-30 minutes | ~30 minutes (0.52 hours) | Rapid degradation, short-acting |
| Mono-PEGylated GHRP-2 | ~15-30 minutes (initial peak) | Increased/More stable | More stable, repeated GH peaks |
Development of GHSR-1a Selective Agonists and Antagonists
GHRP-2 functions as a potent agonist of the GHSR-1a, also known as the ghrelin receptor humapeptide.comelementsarms.commodernpeptides.comelementsarms.compeptidesciences.com. This receptor is found in various tissues, including the pituitary gland and hypothalamus, where its activation leads to GH secretion peptidesciences.comnih.govcorepeptides.com. While GHRP-2 is effective in stimulating GH release, research has also explored the development of more selective GHSR-1a agonists and antagonists.
A notable example of a more selective agonist is Ipamorelin. Unlike GHRP-2 and GHRP-6, Ipamorelin has been shown to stimulate GH release without significantly affecting the plasma levels of other hormones such as cortisol, prolactin (PRL), or adrenocorticotropic hormone (ACTH) modernpeptides.comscispace.com. This high selectivity for GH release makes Ipamorelin a valuable tool in research aiming to isolate the effects of GH stimulation from other hormonal pathways modernpeptides.comscispace.com. In contrast, GHRP-2 and Hexarelin can induce slight stimulatory effects on PRL, ACTH, and cortisol levels nih.gov.
Comparative Analysis with Other Synthetic Growth Hormone Secretagogues
GHRP-2 belongs to a class of synthetic growth hormone secretagogues that mimic the action of ghrelin humapeptide.compeptidesciences.comwikipedia.org. Comparative studies with other members of this class, such as GHRP-6, Ipamorelin, and Hexarelin, highlight both shared mechanisms and distinct pharmacological profiles.
Structural and Functional Distinctions from GHRP-6, Ipamorelin, and Hexarelin
All these peptides act as agonists of the GHSR-1a, leading to increased GH secretion humapeptide.commodernpeptides.comelementsarms.compeptidesciences.comwikipedia.org. However, they exhibit differences in their molecular structures, potencies, efficacies, and effects on other hormone levels.
Structural Distinctions:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Amino Acid Sequence (Simplified) |
| GHRP-2 (Pralmorelin) | C₄₅H₅₅N₉O₆ | 817.97-818.0 | D-Ala-D-2Nal-Ala-Trp-D-Phe-Lys |
| GHRP-6 | C₄₆H₅₆N₁₂O₆ | 873.0-873.032 | His-D-Trp-Ala-Trp-D-Phe-Lys |
| Ipamorelin | C₃₈H₄₉N₉O₅ | 711.86-711.9 | Aib-His-D-2Nal-D-Phe-Lys |
| Hexarelin | C₄₇H₅₈N₁₂O₆ | 887.0-887.059 | His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys |
Functional Distinctions:
Potency and Efficacy: GHRP-2 is generally considered more potent than GHRP-6 in stimulating GH release swolverine.comumaryland.edu. In studies with conscious swine, GHRP-2 displayed higher potency (ED50 = 0.6 nmol/kg) but slightly lower efficacy (Emax = 56 ± 6 ng GH/ml plasma) compared to GHRP-6 (ED50 = 3.9 ± 1.4 nmol/kg, Emax = 74 ± 7 ng GH/ml plasma) and Ipamorelin (ED50 = 2.3 ± 0.03 nmol/kg, Emax = 65 ± 0.2 ng GH/ml plasma) scispace.com.
Selectivity for GH Release: A key distinction lies in their impact on other pituitary hormones. Ipamorelin stands out for its high selectivity, promoting GH release without significantly increasing cortisol or prolactin levels modernpeptides.comscispace.com. In contrast, GHRP-2 and GHRP-6 have been shown to cause some increase in ACTH and cortisol levels, in addition to GH release nih.govwikipedia.orgscispace.comnih.gov. Hexarelin also exhibits slight stimulatory effects on PRL, ACTH, and cortisol levels nih.govswolverine.com.
Other Effects: Beyond GH release, these peptides may have varied ancillary effects. For instance, GHRP-6 has been researched for its potential memory benefits and neuroprotective properties elementsarms.comhumapeptide.compeptidesciences.com. GHRP-2 has been investigated for its ability to stimulate appetite and its potential role in muscle protein deposition and reduction of muscle degradation humapeptide.comnanoxbio.compeptidesciences.comumaryland.edu.
Synergistic Combinations in Research (e.g., with Modified GRF 1-29)
Research indicates that combining GHRP-2 with a Growth Hormone-Releasing Hormone (GHRH) analog, such as Modified GRF 1-29 (also known as CJC-1295 without DAC), can lead to a synergistic increase in GH secretion nanoxbio.comcorepeptides.comlinfodrome.combiotechpeptides.comcorepeptides.comresearchgate.netoup.comkarger.comnih.govpaulogentil.commuscleandbrawn.com. This synergistic effect is attributed to their complementary mechanisms of action:
GHRP-2 binds to the ghrelin receptor (GHSR-1a), stimulating GH release through pathways that can involve calcium channel modulation, cAMP pathway activation, and protein kinase C signaling nanoxbio.comcorepeptides.comlinfodrome.com. It can also increase the activity of GH-secreting cells (somatotrophs) biotechpeptides.com.
Modified GRF 1-29 is an analog of GHRH and binds to GHRH receptors on the pituitary gland, directly stimulating GH release and encouraging more sustained GH secretion corepeptides.comlinfodrome.comcorepeptides.compeptides.guide. Its structural modifications enhance its resistance to degradation, leading to a more prolonged effect corepeptides.comlinfodrome.comcorepeptides.com.
This synergistic approach allows for a more robust and sustained elevation of GH levels, which is a key area of investigation in various research contexts corepeptides.comlinfodrome.combiotechpeptides.comcorepeptides.comoup.com.
Advanced Analytical Methodologies for Ghrp 2 Tfa Research
Chromatographic Separation Techniques for Peptide Analysis
Chromatography is fundamental for the separation, purification, and analysis of peptides due to their structural complexity and the presence of impurities arising from synthesis or degradation. Different chromatographic modes, such as reversed-phase, ion-exchange, and size-exclusion chromatography, are employed based on the specific properties of the peptides and the analytical objective nih.govscispace.comwaters.commdpi.comamericanpeptidesociety.org.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is considered the gold standard for the purity assessment and characterization of synthetic peptides like GHRP-2 mdpi.comgenaxxon.comangioproteomie.com. RP-HPLC separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically consisting of water and an organic solvent such as acetonitrile (B52724) waters.com. For peptide analysis, the mobile phase often includes a small percentage of trifluoroacetic acid (TFA), commonly 0.1%, which acts as an ion-pairing agent to improve peak shape and resolution by suppressing peptide ionization .
RP-HPLC is routinely used to confirm the purity of synthesized GHRP-2, with common specifications requiring purities of ≥98% genaxxon.comangioproteomie.com. Beyond initial purity assessment, HPLC is vital for degradation studies, allowing researchers to monitor the formation of impurities or breakdown products over time under various storage conditions . Changes in chromatographic profiles, such as the appearance of new peaks or a decrease in the main product peak area, indicate degradation.
Table 1: Illustrative RP-HPLC Purity Analysis of GHRP-2 Batches
| Batch ID | Initial Purity (%) | Purity after 3 Months at 25°C (%) | Purity after 6 Months at 25°C (%) |
| A-2023-01 | 99.2 | 98.5 | 97.1 |
| B-2023-02 | 98.9 | 98.1 | 96.8 |
| C-2023-03 | 99.5 | 99.0 | 97.9 |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, employing smaller particle sizes in the stationary phase and higher operating pressures. This allows for significantly enhanced resolution, increased sensitivity, and faster analysis times compared to conventional HPLC researchgate.net. For the analysis of GHRP-2 and its metabolites, especially in complex matrices or for trace-level detection, UPLC offers substantial advantages.
UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) to leverage its superior separation capabilities with the high specificity and sensitivity of MS detection researchgate.netresearchgate.netresearchgate.netnih.govnih.gov. This hyphenated technique is particularly valuable in applications such as doping control, where the rapid and sensitive detection of GHRP-2 and its metabolic byproducts in biological fluids like urine is crucial researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comdshs-koeln.denih.gov. The enhanced resolution of UPLC helps in separating closely related impurities or metabolites, ensuring accurate identification and quantification even at low concentrations.
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable analytical tool for the identification, structural characterization, and quantification of peptides. It measures the mass-to-charge ratio (m/z) of ions, providing highly specific information about a molecule's molecular weight and fragmentation patterns acs.orgnih.govthermofisher.comportlandpress.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary method for detecting and quantifying GHRP-2 in complex biological matrices such as urine and plasma researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comdshs-koeln.denih.govescholarship.orgnih.gov. The LC component separates the peptide from the matrix components and other interfering substances, while the MS/MS (tandem mass spectrometry) provides highly specific detection by fragmenting the precursor ion and monitoring specific product ions. This "selected reaction monitoring" (SRM) or "multiple reaction monitoring" (MRM) mode offers excellent selectivity and sensitivity, minimizing matrix effects cigb.edu.cu.
Sample preparation, often involving solid-phase extraction (SPE), is a critical step prior to LC-MS/MS analysis to clean up the biological matrix and pre-concentrate the analyte, thereby improving detection limits and reducing ion suppression researchgate.netresearchgate.netresearchgate.netmdpi.comdshs-koeln.deescholarship.org. For GHRP-2, detection limits in human urine have been reported in the range of 0.2-1 ng/mL, demonstrating the high sensitivity achievable with LC-MS/MS researchgate.netnih.gov.
Table 2: Illustrative LC-MS/MS Detection Limits for GHRP-2 in Biological Matrices
| Matrix | Sample Preparation | Detection Limit (ng/mL) | Reference |
| Urine | SPE | 0.2 - 1.0 | researchgate.netnih.gov |
| Plasma | SPE | 1.1 (for GHRP-6) | researchgate.net |
| Urine | CIS-MS (no SPE) | 0.2 (for GHRP-2) | mdpi.com |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of large biomolecules like peptides and proteins biorxiv.orgresearchgate.netsymbiolabs.com.au. In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound, which absorbs laser energy, leading to the desorption and ionization of the analyte. The ions are then accelerated and their time-of-flight to the detector is measured, allowing for precise determination of their mass-to-charge ratio.
MALDI-TOF MS is extensively used for molecular mass confirmation of GHRP-2, providing a rapid and accurate verification of its intact molecular weight biorxiv.orgresearchgate.net. Its tolerance to salts and sample matrices often negates the need for extensive sample desalting, simplifying sample preparation researchgate.net. Furthermore, MALDI-TOF MS plays a significant role in stability assessments. By periodically analyzing samples of GHRP-2 stored under various conditions, researchers can monitor changes in its molecular mass, which can indicate degradation, oxidation, or other chemical modifications biorxiv.org. This provides valuable insights into the compound's shelf-life and appropriate storage conditions. The technique has also been applied in identifying peptides, including GHRP-2, in illegally distributed products researchgate.net.
For accurate and reliable quantification of GHRP-2 in complex biological samples, the application of isotope-labeled internal standards (ILIS) is paramount in mass spectrometry-based assays researchgate.netthermofisher.comescholarship.orgcigb.edu.cumetwarebio.com. An ILIS is a synthetic version of the analyte where one or more atoms have been replaced by their stable, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). This results in a compound that is chemically identical to the analyte but has a slightly different molecular weight, allowing it to be distinguished by the mass spectrometer.
The key advantage of using an ILIS is its ability to compensate for variations that occur during sample preparation (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and instrument response escholarship.orgcigb.edu.cu. By adding a known quantity of the ILIS to the sample at an early stage of the analytical workflow, both the analyte and the ILIS undergo the same processes. The ratio of the analyte's signal to the ILIS's signal is then used for quantification, effectively normalizing for any losses or variations. This approach significantly improves the accuracy, precision, and robustness of quantitative assays for GHRP-2 and its metabolites in biological matrices, which is particularly important in fields like doping control where high analytical reliability is required researchgate.netresearchgate.netnih.govescholarship.orgnih.gov.
Table 3: Impact of Isotope-Labeled Internal Standard (ILIS) on GHRP-2 Quantification Precision (Illustrative Data)
| Assay Parameter | Without ILIS (CV%) | With ILIS (CV%) |
| Intra-day Precision | 10.5 | 3.2 |
| Inter-day Precision | 15.8 | 4.1 |
| Recovery | 65-80 | 85-100 |
In Vitro Bioassay Development and Validation
In vitro bioassays are indispensable tools for characterizing the pharmacological profile of GHRP-2 TFA. These assays provide a controlled environment to investigate direct cellular and molecular interactions, free from the complexities of systemic physiological responses. The development and rigorous validation of these assays ensure the reliability and reproducibility of research findings.
Cell-Based Assays for Receptor Binding Affinity and Activation (e.g., Radioligand Assays)
Cell-based assays are fundamental for determining the binding affinity of this compound to its target receptors and for evaluating the subsequent cellular activation. GHRP-2 acts as a synthetic agonist of the ghrelin receptor, GHS-R1a, stimulating growth hormone (GH) secretion via hypothalamic-pituitary pathways. This binding activates G-protein-coupled receptors, leading to the activation of intracellular signaling pathways such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway mybiosource.com.
Radioligand Assays: Radioligand binding assays are considered the gold standard for quantitatively determining the intrinsic activity and affinity of compounds for their target receptors, particularly G-protein-coupled receptors (GPCRs) like GHS-R1a physiology.orgneobiolab.com. These assays involve incubating cells or membrane preparations expressing the target receptor with increasing concentrations of a radiolabeled ligand (radioligand) in the presence or absence of the test compound (this compound). By measuring the displacement of the radioligand, researchers can determine the binding affinity (e.g., dissociation constant, K_d, or inhibition constant, K_i) of this compound for the receptor neobiolab.comnih.gov. For GHS-R binding studies, [125I]-ghrelin is commonly employed as a radiotracer nih.govoup.com.
While GHRP-2 primarily targets GHS-R1a, studies have also indicated its binding to other receptors. For instance, GHRP-2 has been shown to bind to CD36, a scavenger receptor, with an inhibitory concentration 50 (IC50) value of 1.79 ± 0.47 µM mdpi.com. This highlights the importance of comprehensive binding profiling.
Cellular Activation Assays: Beyond mere binding, cell-based assays are crucial for assessing the functional activation of receptors by this compound. Activation of GHS-R1a by GHRP-2 leads to the stimulation of various intracellular signaling cascades. For example, GHRP-2 stimulates GH secretion from bovine pituitary cells and can increase GH secretion via protein kinase C (PKC) and cAMP pathways krishgen.com. In studies involving human acromegalic tumor cells, GHRP-2 induced a significant increase in GH secretion and a slight increase in intracellular cAMP levels, suggesting its action is predominantly mediated via the PKC pathway, distinct from the cAMP pathway activated by growth hormone-releasing hormone (GHRH) bioscientifica.com. Researchers often validate pathway activation by measuring intracellular cAMP levels using methods like ELISA mybiosource.com.
Considerations for TFA Counter-ion Contamination: It is critical to acknowledge that peptides like GHRP-2 are frequently supplied as TFA salts due to their synthesis and purification processes sigmaaldrich.comibl-america.com. Residual TFA can significantly impact cellular assays, potentially interfering with cell proliferation or viability, and acting as an unintended allosteric modulator sigmaaldrich.comibl-america.com. This necessitates careful consideration during assay design and interpretation of results.
Here's a representative table illustrating typical data obtained from receptor binding affinity studies, using the available data for GHRP-2 on CD36 as an example:
| Compound | Target Receptor | Assay Type | Binding Affinity (IC50) | Reference |
| GHRP-2 | CD36 | Competition Binding | 1.79 ± 0.47 µM | mdpi.com |
Immunoassays (e.g., ELISA) for Hormone Level Quantification in Research Samples
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), are widely utilized for the quantitative measurement of hormone levels in various research samples, including cell culture supernatants and tissue homogenates. These assays are essential for assessing the biological effects of this compound in vitro.
Quantification of Growth Hormone (GH): GHRP-2 is known to stimulate GH secretion. In vitro studies investigating the mechanisms of action of GHRP-2 have quantified bovine GH concentrations in culture media using indirect competitive enzyme immunoassays krishgen.com. ELISA kits are commercially available and routinely employed for the quantitative determination of GH in cell culture supernatants mybiosource.com.
Quantification of Insulin-like Growth Factor-1 (IGF-1): Insulin-like Growth Factor-1 (IGF-1) is a key mediator of GH action. While much of the research on IGF-1 quantification relates to serum or plasma, the methodologies are transferable to in vitro research samples. ELISA kits are available for IGF-1 quantification in conditioned cell culture media. A notable challenge in IGF-1 quantification is the presence of insulin-like growth factor binding proteins (IGFBPs), which can interfere with the assay and necessitate specific pre-treatment steps to ensure accurate measurements bioscientifica.com.
Quantification of GHRP-2 itself: ELISA kits are also developed for the quantitative determination of GHRP (Growth Hormone Releasing Peptide) in biological samples, including cell culture supernatants mybiosource.comoup.comsigmaaldrich.com. These kits typically employ competitive or sandwich ELISA techniques, utilizing specific antibodies to detect the peptide mybiosource.comoup.comsigmaaldrich.com.
The application of ELISA in in vitro research allows for the precise measurement of changes in hormone concentrations in response to this compound, providing valuable insights into its cellular mechanisms.
Future Research Directions and Translational Perspectives for Ghrp 2 Tfa
Elucidation of Novel Molecular and Cellular Targets Beyond GHSR-1a
While GHSR-1a is the primary and well-characterized receptor for GHRP-2 TFA, emerging research suggests the existence of additional molecular and cellular targets that could mediate its diverse biological effects. Studies indicate that growth hormone-releasing peptides (GHRPs), including GHRP-2, bind to the CD36 receptor, which is expressed in various tissues, notably the myocardium. Activation of CD36 by GHRPs has been shown to mediate non-secretagogue biological actions, such as increasing coronary perfusion pressure, an effect observed to be absent in CD36-null mice. This highlights CD36 as a significant novel target for this compound, particularly in the context of cardiovascular research.
Furthermore, evidence suggests that ghrelin receptor ligands may act on "novel nonspecific ghrelin receptors" (GRLRs) or "unacylated ghrelin (UAG) receptors" in cells or tissues where GHSR-1a expression is undetectable or after its gene has been inactivated. These unidentified receptors could be responsible for mediating effects such as adipocyte lipid accumulation, myoblast differentiation, osteoblast proliferation, insulin (B600854) release, cardioprotection, coronary artery constriction, vascular endothelial cell proliferation, and tumor cell proliferation. The potential for GHSR-1a and its truncated isoform, GHSR-1b, to form heterodimers with other G protein-coupled receptors (GPCRs) also presents an avenue for discovering novel targets with distinct pharmacological profiles. Future research is crucial to molecularly identify and pharmacologically characterize these additional receptors and their signaling pathways.
Advanced Preclinical Disease Modeling and Therapeutic Potential
This compound holds significant promise for therapeutic applications in various preclinical disease models, extending beyond its direct role in stimulating GH release. Its potential has been explored in conditions such as growth hormone deficiency, osteoporosis, and muscle wasting diseases.
Preclinical studies have demonstrated that this compound can improve nutritional status in models of cancer-associated anorexia/cachexia. For instance, in tumor-bearing mice with anorexia/cachexia syndrome, the administration of this compound significantly increased food intake and body weight, suggesting its potential to ameliorate chemotherapy-associated anorexia.
In models of growth retardation, this compound administration has been shown to enhance myofiber diameter and skeletal muscle area. This effect is accompanied by the upregulation of mRNA expression for growth hormone receptor (GHR), insulin-like growth factor 1 (IGF-1), and IGF-1 receptor (IGF-1R) in the liver and skeletal muscle. Additionally, this compound has been observed to enhance the mRNA expression of key signaling molecules involved in muscle anabolism, such as PI3K, Akt, and mTOR, in skeletal muscle. These findings underscore its potential in combating muscle wasting and promoting muscle growth.
More broadly, GHRPs have exhibited cardioprotective and cytoprotective properties in basic pharmacological research, indicating a wider therapeutic applicability for this compound in mitigating cellular and tissue damage. The modulation of the ghrelin system, which this compound influences, is also considered a valuable approach for treating metabolic complications, chronic inflammation, gastroparesis, and cancer-associated cachexia.
Innovative Delivery Systems for Research Applications
The development of innovative delivery systems is crucial for optimizing the research applications of this compound, particularly for enhancing its bioavailability and targeted action. While this compound has demonstrated efficacy via oral, intranasal, and intravenous routes in research settings, advanced delivery technologies are being explored.
Nasal formulations of GHRP-2 have shown promise by facilitating the systemic delivery of the peptide across the nasal epithelium, leading to the stimulation of GH and IGF-1 production. This non-invasive route offers a convenient method for administration in various research protocols.
Microneedle (MN) devices represent another innovative approach for transdermal drug delivery of peptides, addressing challenges associated with poor skin permeation. Although specific studies on this compound with MNs are limited, the successful development of ultra-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) methods for quantifying other GHRPs (e.g., GHRP-6) in biological matrices and dissolving polymeric MNs demonstrates the feasibility and applicability of this technology for transdermal GHRP delivery in research.
Furthermore, cell-penetrating peptides (CPPs) are being investigated as powerful tools for the efficient delivery of various cargoes, including therapeutic proteins. Conjugation with specific CPPs, such as MTD 1067, has been shown to enhance the transdermal permeability and biological activity of other GHRPs (e.g., GHRP-6), suggesting a potential strategy for improving this compound delivery in research applications.
Crystallographic and NMR Studies for High-Resolution Structural Insights of this compound-Receptor Complexes
Understanding the high-resolution three-dimensional structure of this compound, both in its free form and in complex with its target receptors, is fundamental for rational drug design and optimization. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in developing a convergent model of the bioactive conformation of GHRPs, supported by studies on highly potent cyclic analogs of GHRP-2. These structural insights provide a logical framework for the future design of novel, low-molecular weight secretagogues.
Recent advancements in cryo-electron microscopy (cryo-EM) have enabled the elucidation of high-resolution structures of ghrelin and other peptide agonists (like GHRP-6) in complex with the Gq-coupled GHSR-1a. These studies have revealed intricate details, such as the unique binding pocket within GHSR-1a that accommodates the octanoyl group of ghrelin, crucial for receptor activation. Applying similar crystallographic and cryo-EM techniques to this compound in complex with GHSR-1a and other potential novel targets (e.g., CD36) would provide unparalleled insights into the precise molecular interactions governing its binding and activation mechanisms. This structural information is critical for structure-based drug design efforts aimed at developing more potent and selective this compound analogs.
Development of Metabolomic and Proteomic Signatures for this compound Action in Research Models
The comprehensive characterization of metabolomic and proteomic signatures following this compound administration in research models is essential for understanding its systemic effects and identifying biomarkers of its action. Research has already identified the major human metabolite of GHRP-2, which results from C-terminal degradation to produce D-Alanine-D-βNaphthylalanine-Alanine-OH, detectable in urine. The detection of such metabolites often offers superior detection windows compared to the intact peptide, providing valuable insights into its metabolic fate.
Advanced analytical techniques, such as UHPLC-MS/MS, are routinely employed for the quantification of GHRPs and their metabolites in biological matrices. The use of high-resolution/high-accuracy full-scan mass spectrometry, coupled with higher collision energy dissociation experiments, enables the retrospective evaluation of data for the discovery of previously unknown metabolites.
Future research directions include leveraging these analytical capabilities to conduct targeted and untargeted metabolomics studies, aiming to identify specific changes in small molecule profiles that correlate with this compound activity in various research models. Similarly, proteomic approaches, such as quantitative mass spectrometry, can be used to identify changes in protein expression levels and post-translational modifications in target tissues (e.g., pituitary, muscle, liver) in response to this compound. For instance, studies have already shown that GHRP-2 administration affects the mRNA expression of key proteins like GHR, IGF-1, IGF-1R, PI3K, Akt, and mTOR. Developing comprehensive metabolomic and proteomic signatures will provide a deeper understanding of the molecular pathways modulated by this compound, facilitate the discovery of novel biomarkers for its efficacy, and guide the development of more precise research protocols.
Q & A
Q. What statistical methods address variability in this compound’s GH response across heterogeneous cohorts?
- Answer: Apply ANCOVA to adjust for covariates (e.g., BMI, tumor size) in clinical data. For non-normal distributions (e.g., peak GH response), use log-transformation before multivariate regression. Robustness testing (e.g., bootstrapping) ensures reproducibility in small-sample studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
